
4-(2-Aminoethyl)-2-methoxyphenol
Overview
Description
3-Methoxytyramine: This compound can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid, which is then typically excreted in the urine . Initially thought to be physiologically inactive, 3-methoxytyramine has recently been shown to act as an agonist of human trace amine-associated receptor 1 (TAAR1) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxytyramine is synthesized by the methylation of dopamine. The enzyme catechol-O-methyl transferase (COMT) catalyzes the transfer of a methyl group from S-adenosylmethionine to the hydroxyl group at the 3-position of dopamine . This reaction occurs under physiological conditions in the human body.
Industrial Production Methods: Industrial production of 3-methoxytyramine typically involves chemical synthesis rather than enzymatic processes. One common method involves the methylation of dopamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxytyramine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by monoamine oxidase (MAO) to form homovanillic acid.
Substitution: The methoxy group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Monoamine oxidase (MAO) in the presence of oxygen.
Substitution: Various nucleophiles can be used to substitute the methoxy group, often requiring a catalyst and elevated temperatures.
Major Products:
Oxidation: Homovanillic acid.
Substitution: Depending on the nucleophile used, various substituted phenethylamines can be formed.
Scientific Research Applications
Medicinal Chemistry
4-(2-Aminoethyl)-2-methoxyphenol has been investigated for its role as a precursor in the synthesis of various biologically active compounds. It is particularly noted for its structural similarity to neurotransmitters, which makes it a candidate for drug development targeting neurological disorders.
Case Study: Synthesis of Neurotransmitter Analogues
Research has shown that derivatives of this compound can be synthesized to create analogues of dopamine and norepinephrine. These analogues have been studied for their potential effects on mood disorders and neurodegenerative diseases. For instance, a study demonstrated the successful synthesis of 3-methoxy-4-hydroxyphenethylamine from this compound, highlighting its utility in creating compounds with similar biological activity to dopamine .
Biochemical Applications
This compound serves as a significant biomarker in human metabolism. It is involved in various biochemical pathways and acts as a metabolite in human blood serum and urine.
Biomarker Studies
Research indicates that this compound can be utilized as a biomarker for specific metabolic processes. A study detailed its presence in human urine, suggesting its potential use in clinical diagnostics to monitor metabolic disorders or the efficacy of certain treatments .
Pharmacological Research
The pharmacological properties of this compound have been explored in relation to its effects on the central nervous system. Its ability to act on adrenergic receptors positions it as a candidate for further pharmacological studies.
The compound is also used as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable for synthesizing other complex molecules.
Synthesis Example
A notable synthetic application involves the Pictet-Spengler reaction using derivatives of this compound to yield coumarin derivatives with potential anti-inflammatory properties .
Mechanism of Action
3-Methoxytyramine exerts its effects primarily by acting as an agonist of the trace amine-associated receptor 1 (TAAR1) . When 3-methoxytyramine binds to TAAR1, it activates the receptor, leading to the accumulation of cyclic adenosine monophosphate (cAMP) and the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) . These signaling events are associated with various physiological responses, including movement control and behavioral effects .
Comparison with Similar Compounds
Tyramine: Another trace amine that acts on adrenergic and dopaminergic systems.
3,4-Dimethoxyphenethylamine: A compound structurally similar to 3-methoxytyramine but with an additional methoxy group.
Uniqueness: 3-Methoxytyramine is unique in its ability to act as a neuromodulator and its specific interaction with TAAR1 . Unlike dopamine, which primarily acts on dopamine receptors, 3-methoxytyramine’s effects are mediated through trace amine-associated receptors, highlighting its distinct role in the central nervous system .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-Aminoethyl)-2-methoxyphenol, and how are reaction progress and purity monitored?
Synthesis typically involves alkylation or condensation reactions. For example, the aminoethyl group can be introduced via reductive amination of a phenolic aldehyde precursor using sodium cyanoborohydride. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation, while NMR spectroscopy (e.g., H and C) confirms structural integrity and purity .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (CHNO, exact mass 167.0946 g/mol).
- FT-IR spectroscopy to identify functional groups (e.g., phenolic -OH stretch at ~3300 cm, methoxy C-O at ~1250 cm).
- X-ray crystallography (if crystallizable) for 3D structural elucidation, though this requires high-purity samples .
Q. What are the key chemical properties influencing its reactivity in biological or catalytic systems?
- The phenolic -OH group enables hydrogen bonding and redox activity (e.g., radical scavenging).
- The methoxy group sterically hinders electrophilic substitution at the ortho position.
- The primary amine facilitates coordination with metal ions (e.g., Cu, Fe) in catalytic systems or enzyme-binding studies .
Advanced Research Questions
Q. How can researchers investigate the neurochemical pathways influenced by this compound?
This compound is structurally analogous to 3-methoxytyramine , a dopamine metabolite. Methodologies include:
- Enzyme inhibition assays (e.g., acetylcholinesterase inhibition via Ellman’s spectrophotometric method) to study neuromodulatory effects .
- Radioligand binding studies using H-labeled analogs to assess affinity for dopamine or serotonin receptors.
- In vivo microdialysis in rodent models to measure extracellular neurotransmitter levels post-administration .
Q. What strategies resolve contradictions in reported pharmacological activities of this compound?
Discrepancies in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions. Solutions include:
- Standardized redox potential measurements (cyclic voltammetry) to quantify electron-transfer capacity.
- Dose-response profiling across multiple cell lines (e.g., SH-SY5Y neurons vs. HEK293) to identify cell-type-specific effects.
- Metabolomic profiling (LC-MS/MS) to track degradation products or reactive intermediates .
Q. What methods assess the compound’s potential in designing metal-organic frameworks (MOFs)?
- Coordination chemistry studies : Titrate the compound with metal salts (e.g., Zn(NO)) and monitor complex formation via UV-vis or EPR spectroscopy.
- Surface area analysis (BET method) to evaluate porosity of MOFs synthesized with the compound as a ligand.
- Gas adsorption experiments (e.g., CO capture) to test functional applications .
Q. How can researchers address gaps in toxicity and ecological impact data for this compound?
- QSAR modeling to predict acute/chronic toxicity based on structural analogs.
- Microtox bioassays using Vibrio fischeri to measure ecotoxicity (EC).
- Soil column experiments to study biodegradation kinetics under varied pH and microbial conditions .
Q. Methodological Notes
- Contradictory Data : highlights unresolved biological mechanisms, necessitating multi-omics approaches (transcriptomics/proteomics) to map pathways.
Properties
IUPAC Name |
4-(2-aminoethyl)-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVQKHQLANKJQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1477-68-5 (hydrochloride) | |
Record name | 3-Methoxytyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40862189 | |
Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methoxytyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
554-52-9 | |
Record name | 3-Methoxytyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxytyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-aminoethyl)-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-O-METHYLDOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH2767EDP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methoxytyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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